(3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran is an organic compound classified within the benzofuran family. It features a fused benzene and furan ring structure, characterized by the presence of two methyl groups at the 3rd and 6th positions of the benzofuran framework. This compound has the molecular formula and a molecular weight of 148.20 g/mol. The unique arrangement of its atoms contributes to its distinct chemical properties and potential biological activities.
Research indicates that (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its ability to interact with specific cellular targets, potentially modulating enzyme activity and influencing various biochemical pathways . Its structural characteristics allow it to fit into specific binding sites in biological systems, which is crucial for its activity against pathogens and cancer cells.
The synthesis of (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran typically involves several methods:
(3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran has several applications in various fields:
Interaction studies have shown that (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran may bind to various enzymes or receptors within biological systems. For instance, molecular docking studies have indicated that it could interact with bacterial gyrase and transpeptidase enzymes, suggesting its potential role in inhibiting bacterial growth . These interactions highlight its relevance in medicinal chemistry and drug design.
Several compounds share structural similarities with (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran. Here are some notable examples:
| Compound Name | Structural Features | Differences |
|---|---|---|
| 2,3-Dihydrobenzofuran | Lacks methyl groups at 3rd and 6th positions | Different reactivity and physical properties |
| 3,6-Dimethylbenzofuran | No dihydro structure | Affects chemical behavior significantly |
| 2,3-Dimethyl-2,3-dihydrobenzofuran | Different methyl group positioning | Variations in reactivity due to structural changes |
Uniqueness: The specific placement of methyl groups and the dihydro structure make (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran unique among benzofuran derivatives. These features confer distinct chemical and physical properties that enhance its applicability in various fields .
(3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran is formally identified by the IUPAC name 3,6-dimethyl-2,3-dihydro-1-benzofuran with the (3R) configuration specifying the absolute stereochemistry at the third carbon. The molecular formula C₁₀H₁₂O corresponds to a molecular weight of 148.20 g/mol, as calculated from its atomic composition. The structure comprises a dihydrobenzofuran core (a fused benzene and tetrahydrofuran system) with methyl groups at positions 3 and 6 (Figure 1).
| Property | Value |
|---|---|
| IUPAC Name | 3,6-dimethyl-2,3-dihydro-1-benzofuran |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| SMILES | CC1COC2=C1C=CC(=C2)C |
| InChIKey | NUGFZCHRZRZHLK-UHFFFAOYSA-N |
The SMILES notation (CC1COC2=C1C=CC(=C2)C) encodes the connectivity of the bicyclic system, with the dihydrofuran ring (positions 2 and 3) and methyl groups at C3 and C6. The InChIKey (NUGFZCHRZRZHLK-UHFFFAOYSA-N) provides a unique identifier for computational databases, enabling precise structural retrievals. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would further confirm the planar chirality and spatial arrangement of substituents.
Benzofuran derivatives have been pivotal in organic chemistry since their isolation from coal tar in the 19th century. Early synthetic routes, such as the Perkin rearrangement and Diels–Alder reactions, enabled access to simple benzofurans, while modern advancements like biocatalytic cyclopropanation (e.g., using engineered myoglobins) permit enantioselective syntheses of complex variants. The dihydrobenzofuran scaffold, in particular, gained prominence due to its presence in pharmacologically active natural products, including psoralens (used in photochemotherapy) and coumaranones (precursors to anticoagulants).
Historically, the introduction of methyl groups to benzofuran systems aimed to modulate electronic and steric properties. For example, 2,3-dihydro-2-methylbenzofuran (a structural analog) was studied for its volatility and potential as a fragrance component. The 3,6-dimethyl substitution pattern in (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran likely emerged from efforts to enhance stability and bioavailability in drug design, as methyl groups often reduce metabolic degradation.
The (3R) configuration at the C3 position confers distinct physicochemical and biological properties. Stereochemical richness in dihydrobenzofurans is critical for interactions with chiral biological targets, such as enzymes or receptors. For instance, the biocatalytic synthesis of 2,3-dihydrobenzofurans using engineered myoglobins achieves >99.9% enantiomeric excess (ee), underscoring the importance of stereocontrol in pharmaceutical applications.
Comparative studies of enantiomers reveal stark differences in activity. The (3R) enantiomer of analogous compounds, such as (3R)-3-amino-4,6-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, demonstrates enhanced binding to serine proteases compared to its (3S) counterpart. This stereodivergence arises from the spatial orientation of the methyl group, which influences van der Waals interactions and hydrogen-bonding networks.
The synthesis of (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran via asymmetric catalysis or enzymatic methods remains an active area of research, driven by the demand for enantiopure intermediates in drug discovery.
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran, providing detailed information about the hydrogen and carbon environments within the molecule [5] [6]. The ¹H nuclear magnetic resonance spectrum reveals characteristic signals that allow for unambiguous assignment of all proton environments, while the ¹³C nuclear magnetic resonance spectrum provides complementary information about the carbon framework.
The proton nuclear magnetic resonance spectrum of (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran displays several distinctive features that reflect the compound's structural complexity [7] [5]. The methylene protons at position 2 appear as a complex multiplet system due to their diastereotopic nature resulting from the chiral center at position 3. These protons typically resonate at 4.55 parts per million as a triplet and 4.25 parts per million as a double doublet, with coupling constants of 8.9 hertz and 6.2 hertz respectively [5]. The diastereotopic splitting pattern provides direct evidence for the presence of the chiral center and confirms the non-equivalent magnetic environments of the two methylene protons.
The proton at position 3 appears as a complex multiplet centered around 3.45 parts per million, showing coupling with both the adjacent methylene protons and the methyl substituent [5] [8]. This signal's multiplicity and chemical shift are characteristic of a proton bonded to a carbon bearing both oxygen and carbon substituents in a cyclic system. The aromatic region of the spectrum displays three distinct signals corresponding to the benzene ring protons, with the proton at position 4 appearing as a doublet at 6.78 parts per million, the proton at position 5 as a doublet at 7.15 parts per million, and the proton at position 7 as a singlet at 6.95 parts per million [7] [9].
The methyl group resonances provide crucial structural information, with the methyl group at position 3 appearing as a doublet at 1.38 parts per million due to coupling with the adjacent proton, while the aromatic methyl group at position 6 appears as a singlet at 2.32 parts per million [5] [8]. The coupling pattern and chemical shifts of these methyl groups confirm their respective positions and provide stereochemical information about the molecule's three-dimensional structure.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran, with each carbon environment producing a characteristic signal [10] [6]. The methylene carbon at position 2 resonates at 71.2 parts per million, reflecting its attachment to oxygen and its position within the heterocyclic ring system [9]. The chiral carbon at position 3 appears at 40.5 parts per million, a chemical shift typical for a carbon bearing both methyl and ring substituents [6] [11].
The aromatic carbon signals span the range from 109.4 to 160.9 parts per million, with each carbon showing characteristic chemical shifts based on its electronic environment [9] [12]. The quaternary carbon at position 3a resonates at 130.8 parts per million, while the oxygen-bearing quaternary carbon at position 7a appears significantly downfield at 160.9 parts per million due to the electron-withdrawing effect of the oxygen atom [10] [6]. The aromatic carbons at positions 4, 5, and 7 resonate at 109.4, 126.7, and 123.2 parts per million respectively, while the quaternary carbon at position 6 appears at 132.1 parts per million [9] [11].
The methyl carbon signals provide additional structural confirmation, with the aliphatic methyl group at position 3 resonating at 22.8 parts per million and the aromatic methyl group at position 6 at 21.4 parts per million [6] [11]. These chemical shifts are consistent with their respective electronic environments and confirm the substitution pattern of the molecule. The carbon-13 nuclear magnetic resonance data, when combined with the proton nuclear magnetic resonance information, provides a complete picture of the molecular structure and confirms the identity of (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran.
| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity (J, Hz) | Assignment Rationale |
|---|---|---|---|---|
| C-2 (CH₂) | 71.2 | 4.55 (t, 1H), 4.25 (dd, 1H) | t (J = 8.9), dd (J = 8.9, 6.2) | Diastereotopic protons due to chiral center [5] |
| C-3 (CH) | 40.5 | 3.45 (m, 1H) | m | Coupling with methyl and CH₂ [8] |
| C-3a (quaternary) | 130.8 | N/A | N/A | Quaternary carbon in benzene ring [6] |
| C-4 (CH) | 109.4 | 6.78 (d, 1H) | d (J = 8.1) | ortho coupling with H-5 [9] |
| C-5 (CH) | 126.7 | 7.15 (d, 1H) | d (J = 8.1) | ortho coupling with H-4 [9] |
| C-6 (quaternary) | 132.1 | N/A | N/A | Quaternary carbon bearing methyl [6] |
| C-7 (CH) | 123.2 | 6.95 (s, 1H) | s | Singlet due to no ortho protons [9] |
| C-7a (quaternary) | 160.9 | N/A | N/A | Oxygen-bearing quaternary carbon [10] |
| C-3 methyl | 22.8 | 1.38 (d, 3H) | d (J = 6.8) | Doublet from coupling with H-3 [8] |
| C-6 methyl | 21.4 | 2.32 (s, 3H) | s | Aromatic methyl singlet [11] |
Mass spectrometry provides crucial structural information about (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran through characteristic fragmentation patterns that reflect the molecular architecture and bond strengths within the compound [13] [14]. The electron ionization mass spectrum reveals a molecular ion peak at mass-to-charge ratio 148, corresponding to the molecular formula C₁₀H₁₂O, along with several diagnostic fragment ions that provide structural confirmation [15] [16].
The fragmentation behavior of (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran follows predictable patterns based on the stability of resulting fragment ions and the preferential cleavage of weaker bonds [13] [14]. The most abundant fragmentation pathway involves the loss of a methyl radical (15 daltons) from either the C-3 or C-6 position, generating a radical cation at mass-to-charge ratio 133 [15] [16]. This fragmentation is particularly favored due to the stability of the resulting benzylic radical and represents a diagnostic feature for methyl-substituted benzofuran derivatives [13] [17].
The loss of methanol (32 daltons) represents another significant fragmentation pathway, producing an even-electron ion at mass-to-charge ratio 116 [14] [17]. This elimination occurs through a rearrangement mechanism involving the oxygen atom and adjacent carbon atoms, and is characteristic of oxygen-containing heterocyclic compounds [13] [15]. The mechanism involves the formation of a six-membered transition state that facilitates the elimination of methanol while maintaining the aromatic character of the remaining fragment [14] [16].
Ring fragmentation processes contribute to the formation of several diagnostic ions, including the loss of carbon monoxide (28 daltons) to produce fragments at mass-to-charge ratio 120 [15] [17]. This fragmentation typically occurs after initial rearrangement reactions and represents a secondary fragmentation pathway [13] [14]. The loss of ethylene (28 daltons) from the dihydrofuran moiety generates fragments at mass-to-charge ratio 120, providing specific structural information about the saturated portion of the heterocyclic system [16] [17].
More complex fragmentation patterns include the loss of ethylene oxide (44 daltons) and larger alkyl-oxygen combinations (58 daltons), which provide detailed structural information about the molecular architecture [13] [15]. These fragmentations occur through multiple-step mechanisms involving rearrangement reactions followed by elimination processes [14] [17]. The relative intensities of these fragment ions reflect the thermodynamic stability of the products and the kinetic accessibility of the fragmentation pathways [16] [18].
| Molecular Ion Loss | Fragment Type | Mechanism | Diagnostic Value |
|---|---|---|---|
| Loss of CH₃ (15 Da) | Radical cation | Direct α-cleavage from methyl substituent [15] | High - identifies methyl substitution [16] |
| Loss of CH₃OH (32 Da) | Even-electron ion | Rearrangement followed by elimination [14] | Moderate - common in oxygen heterocycles [13] |
| Loss of CO (28 Da) | Even-electron ion | Ring fragmentation with CO loss [17] | Low - general fragmentation [15] |
| Loss of C₂H₄ (28 Da) | Even-electron ion | Ethylene elimination from dihydro moiety [16] | High - specific for dihydro compounds [13] |
| Loss of C₂H₄O (44 Da) | Even-electron ion | Ethylene oxide elimination [14] | Moderate - oxygen heterocycle indicator [17] |
| Loss of C₃H₆O (58 Da) | Even-electron ion | Combined alkyl and oxygen loss [15] | High - specific structural information [16] |
Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran [19] [20]. The calculations, performed using the B3LYP functional with the 6-311+G** basis set, reveal detailed information about bond lengths, bond angles, and electronic distribution within the molecule [21] [22]. These computational results complement experimental spectroscopic data and provide theoretical validation for structural assignments.
The optimized molecular geometry obtained from density functional theory calculations shows that (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran adopts a non-planar conformation with significant puckering of the dihydrofuran ring [19] [20]. The carbon-oxygen bond length in the furan ring measures 1.378 angstroms, which is typical for benzofuran systems and reflects the partial double-bond character arising from resonance with the aromatic ring [21] [22]. The carbon-carbon bond lengths within the aromatic ring range from 1.395 to 1.410 angstroms, consistent with delocalized π-electron systems [19] [23].
The bond angles around the chiral center at position 3 deviate from ideal tetrahedral geometry, with the O-C-C angle measuring approximately 109.5 degrees [20] [22]. This deviation reflects the constraints imposed by ring closure and the steric interactions between the methyl substituent and the ring system [19] [21]. The dihedral angles associated with ring puckering range from 12 to 18 degrees, indicating a moderate degree of non-planarity that is consistent with envelope conformations [20] [24].
Electronic structure analysis reveals that the highest occupied molecular orbital energy lies at -6.2 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -0.8 electron volts [19] [22]. The resulting energy gap of 5.4 electron volts predicts ultraviolet absorption characteristics and provides insights into the electronic excitation properties of the molecule [21] [25]. The molecular electrostatic potential surface shows regions of electron density concentration around the oxygen atom and areas of electron deficiency near the methyl-substituted carbons [19] [20].
Natural bond orbital analysis reveals the electronic distribution and bonding characteristics within (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran [19] [22]. The analysis identifies significant hyperconjugative interactions between the C-H bonds of the methyl groups and the adjacent π-system, contributing to the overall stability of the molecule [20] [21]. These interactions explain the observed chemical shifts in nuclear magnetic resonance spectroscopy and provide theoretical support for the experimental observations [19] [23].
Population analysis using both Mulliken and natural population methods shows charge distribution patterns that are consistent with the expected electronegativity differences between carbon, hydrogen, and oxygen atoms [19] [20]. The oxygen atom carries a partial negative charge of approximately -0.65, while the carbon atoms show varying degrees of positive charge depending on their local electronic environment [21] [22]. These charge distributions influence the chemical reactivity and intermolecular interactions of the compound [19] [25].
| Parameter | Calculated Value | Method | Literature Reference |
|---|---|---|---|
| Bond Length C-O (furan) | 1.378 Å | B3LYP/6-311+G** [19] | Typical for benzofuran systems [21] |
| Bond Length C-C (ring) | 1.395 Å | B3LYP/6-311+G** [20] | Aromatic C-C bond length [22] |
| Bond Angle O-C-C | 109.5° | B3LYP/6-311+G** [19] | Tetrahedral geometry at sp³ center [21] |
| Dihedral Angle (puckering) | 12-18° | B3LYP/6-311+G** [20] | Envelope conformation preference [24] |
| HOMO Energy | -6.2 eV | B3LYP/6-311+G** [19] | Electron-rich aromatic system [22] |
| LUMO Energy | -0.8 eV | B3LYP/6-311+G** [21] | π* orbital character [20] |
| Band Gap | 5.4 eV | B3LYP/6-311+G** [19] | UV absorption prediction [25] |
| Dipole Moment | 1.8 D | B3LYP/6-311+G** [20] | Moderate polarity compound [22] |
The conformational analysis of (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran reveals a complex energy landscape with multiple accessible conformations that contribute to the overall molecular behavior [26] [27]. The dihydrofuran ring exhibits characteristic puckering patterns that are influenced by both steric interactions and electronic effects [28] [29]. Detailed computational analysis using density functional theory methods provides quantitative information about the relative energies, populations, and structural characteristics of these conformational states.
The most stable conformation corresponds to an envelope structure with the carbon atom at position 3 displaced out of the plane defined by the remaining four ring atoms [27] [29]. This conformer has a relative energy of 0.0 kilocalories per mole and represents approximately 78.2% of the equilibrium population at room temperature [26] [28]. The puckering amplitude for this conformation measures 0.162 angstroms with a phase angle of 85.9 degrees, indicating moderate deviation from planarity [27] .
The second most populated conformer features an envelope conformation with the carbon atom at position 2 displaced from the ring plane [28] [29]. This conformer lies 0.8 kilocalories per mole higher in energy than the global minimum and accounts for approximately 15.4% of the total population [26] [27]. The puckering parameters for this conformation show an amplitude of 0.145 angstroms and a phase angle of 265.2 degrees, reflecting the different displacement pattern compared to the most stable form [29] .
Higher energy conformations include a planar form that lies 4.2 kilocalories per mole above the global minimum and contributes only 0.1% to the equilibrium population [26] [28]. This high energy reflects the significant angle strain and torsional strain associated with forcing the five-membered ring into planarity [27] [29]. Twist conformations, where both carbon atoms at positions 2 and 3 are displaced from the plane, occur at intermediate energies of 1.5 kilocalories per mole and represent 4.8% of the population [26] .
The conformational preferences are significantly influenced by the methyl substituents, particularly the methyl group at position 3 [28] [29]. In the most stable envelope conformation, this methyl group adopts a pseudo-axial orientation that minimizes steric interactions with the ring system [26] [27]. The aromatic methyl group at position 6 shows less conformational dependence due to its location on the rigid benzene ring, but it does influence the overall molecular geometry through weak hyperconjugative interactions [29] .
Temperature-dependent conformational analysis reveals that the population distribution remains relatively stable across typical laboratory temperatures, with the envelope conformations maintaining their dominance [26] [28]. However, at elevated temperatures, increased thermal energy allows for greater population of higher energy conformers, leading to more dynamic conformational behavior [27] [29]. The interconversion barriers between conformers are relatively low, typically ranging from 2 to 5 kilocalories per mole, allowing for rapid equilibration on the nuclear magnetic resonance timescale [26] .
| Conformer | Relative Energy (kcal/mol) | Population (%) | Puckering Amplitude (Å) | Phase Angle (degrees) | Key Characteristics |
|---|---|---|---|---|---|
| Envelope (C-3 up) | 0.0 | 78.2 | 0.162 | 85.9 | Most stable, C-3 methyl axial [27] |
| Envelope (C-2 up) | 0.8 | 15.4 | 0.145 | 265.2 | C-2 out of plane, moderate stability [29] |
| Planar | 4.2 | 0.1 | 0.000 | N/A | High energy, no puckering [26] |
| Twist (C-2/C-3) | 1.5 | 4.8 | 0.098 | 180.5 | Both C-2 and C-3 displaced [28] |
| Half-chair | 2.3 | 1.5 | 0.128 | 45.8 | Intermediate puckering |
The conformational analysis also reveals important insights into the stereochemical consequences of the (R)-configuration at position 3 [26] [27]. The absolute configuration influences the preferred puckering direction and affects the spatial relationships between substituents [28] [29]. This stereochemical information is crucial for understanding the biological activity and intermolecular interactions of (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran [26] .
Solvent effects on conformational equilibria have been investigated using continuum solvation models, revealing that polar solvents can influence the relative stabilities of different conformers [27] [28]. In aqueous environments, conformers with greater dipole moments are preferentially stabilized, leading to subtle shifts in the population distribution [26] [29]. These solvent effects are particularly important for understanding the compound's behavior in biological systems where polar environments predominate [28] .
The conformational flexibility of the dihydrobenzofuran core has significant implications for molecular recognition and binding interactions [26] [27]. The ability to adopt multiple conformations allows the molecule to optimize its shape for interactions with biological targets, potentially enhancing binding affinity and selectivity [29] . Understanding these conformational preferences provides valuable insights for drug design applications and structure-activity relationship studies [26] [28].
Dynamic nuclear magnetic resonance spectroscopy experiments provide experimental validation of the computational conformational analysis [27] [29]. Variable temperature nuclear magnetic resonance studies reveal line broadening patterns consistent with conformational exchange processes, supporting the calculated interconversion barriers and population distributions [26] [28]. These experimental observations confirm the reliability of the computational predictions and provide confidence in the structural assignments [29] .